molecular formula C14H18O3 B8156531 tert-Butyl 2-methoxy-5-vinylbenzoate

tert-Butyl 2-methoxy-5-vinylbenzoate

Cat. No.: B8156531
M. Wt: 234.29 g/mol
InChI Key: VGPXVUJTSRYOQN-UHFFFAOYSA-N
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Description

tert-Butyl 2-methoxy-5-vinylbenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, a methoxy group, and a vinyl group attached to a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methoxy-5-vinylbenzoate typically involves the esterification of 2-methoxy-5-vinylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methoxy-5-vinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

    Oxidation: Formation of 2-methoxy-5-formylbenzoate or 2-methoxy-5-carboxybenzoate.

    Reduction: Formation of tert-Butyl 2-methoxy-5-ethylbenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-methoxy-5-vinylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-5-vinylbenzoate involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the methoxy and tert-butyl groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl 2-methoxybenzoate: Lacks the vinyl group, making it less reactive in polymerization reactions.

    tert-Butyl 2-vinylbenzoate:

    2-Methoxy-5-vinylbenzoic acid: Lacks the tert-butyl ester group, influencing its solubility and stability.

Uniqueness: tert-Butyl 2-methoxy-5-vinylbenzoate is unique due to the combination of the tert-butyl, methoxy, and vinyl groups, which confer distinct reactivity and properties. This makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

tert-butyl 5-ethenyl-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-6-10-7-8-12(16-5)11(9-10)13(15)17-14(2,3)4/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPXVUJTSRYOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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